molecular formula C32H56N8O11 B14164965 L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine CAS No. 923585-03-9

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine

Cat. No.: B14164965
CAS No.: 923585-03-9
M. Wt: 728.8 g/mol
InChI Key: GJRJEKVVUNNNNY-MDLMHBAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is a peptide compound composed of eight amino acids: serine, valine, proline, leucine, glycine, serine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the peptide can occur at the methionine or cysteine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-valyl-L-prolyl-L-isoleucine
  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-Phenylalanine, L-seryl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-serylglycyl-L-histidyl-L-valyl-L-leucyl-L-lysyl-L-alanyl-L-valyl

Uniqueness

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes, differentiating it from other similar peptides.

Properties

CAS No.

923585-03-9

Molecular Formula

C32H56N8O11

Molecular Weight

728.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C32H56N8O11/c1-15(2)11-20(37-30(48)22-9-8-10-40(22)31(49)24(16(3)4)38-27(45)19(33)13-41)28(46)34-12-23(43)36-21(14-42)29(47)35-18(7)26(44)39-25(17(5)6)32(50)51/h15-22,24-25,41-42H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,43)(H,37,48)(H,38,45)(H,39,44)(H,50,51)/t18-,19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

GJRJEKVVUNNNNY-MDLMHBAVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.